molecular formula C24H20N2O6 B12590344 2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo- CAS No. 511286-93-4

2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo-

Cat. No.: B12590344
CAS No.: 511286-93-4
M. Wt: 432.4 g/mol
InChI Key: CGFYQXPNMWDLDH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzopyran core with carboxamide and butanediylbis[2-oxo] functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. This reaction can be carried out under Knoevenagel condensation conditions, which involve the use of a base catalyst such as piperidine or pyridine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

511286-93-4

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

2-oxo-N-[4-[(2-oxochromene-3-carbonyl)amino]butyl]chromene-3-carboxamide

InChI

InChI=1S/C24H20N2O6/c27-21(17-13-15-7-1-3-9-19(15)31-23(17)29)25-11-5-6-12-26-22(28)18-14-16-8-2-4-10-20(16)32-24(18)30/h1-4,7-10,13-14H,5-6,11-12H2,(H,25,27)(H,26,28)

InChI Key

CGFYQXPNMWDLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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